1-(Azidomethyl)naphthalene
Overview
Description
1-(Azidomethyl)naphthalene is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related naphthalene derivatives and their chemical reactions, which can provide insights into the behavior of azide-functionalized naphthalenes. For instance, naphthalene bisimides and arylazonaphthalenes are mentioned, which are compounds that share the naphthalene core with 1-(Azidomethyl)naphthalene .
Synthesis Analysis
The synthesis of naphthalene derivatives can be complex and often requires specific conditions for functionalization. While the papers do not directly address the synthesis of 1-(Azidomethyl)naphthalene, they do provide examples of synthesizing related compounds. For instance, 1,4,5,8-naphthalene bisimides are synthesized and then react with in situ formed azomethine ylides to produce hexacyclic products . Similarly, 1-arylazonaphthalenes are synthesized and then undergo cyclopalladation to form complexes with palladium . These examples suggest that the synthesis of 1-(Azidomethyl)naphthalene would likely involve careful selection of reagents and conditions to introduce the azidomethyl group to the naphthalene core.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is crucial for their reactivity and the types of reactions they can undergo. The papers discuss the structure of naphthalene derivatives in the context of their reactivity. For example, DFT calculations are used to rationalize the formation of hexacyclic products from naphthalene bisimides . In the case of arylazonaphthalenes, the coordination of palladium at specific positions in the naphthalene moiety is influenced by steric effects and the reactivity of different arene moieties . These insights into the molecular structure of naphthalene derivatives can be extrapolated to understand the potential reactivity of 1-(Azidomethyl)naphthalene.
Chemical Reactions Analysis
The chemical reactions involving naphthalene derivatives are diverse and can lead to a variety of products. The papers provide examples of such reactions, including 1,3-dipolar cycloadditions with naphthalene bisimides and isomerization reactions of oxa/azabicyclic alkenes to form naphthalene oxides and imines . These reactions demonstrate the reactivity of the naphthalene core and its derivatives, suggesting that 1-(Azidomethyl)naphthalene could also participate in similar types of reactions, potentially leading to the formation of novel heterocyclic structures.
Physical and Chemical Properties Analysis
While the papers do not provide specific information on the physical and chemical properties of 1-(Azidomethyl)naphthalene, they do discuss properties of related compounds. For example, the solubility of palladium complexes of sulfonated azo ligands in water is mentioned , which could be relevant when considering the solubility of azide-functionalized naphthalenes. Additionally, the regioselectivity and functional group tolerance observed in the isomerization of oxa/azabicyclic alkenes could inform predictions about the reactivity and stability of 1-(Azidomethyl)naphthalene under various conditions.
Scientific Research Applications
Functional Naphthalene Diimides
Naphthalene diimides (NDIs), closely related to 1-(Azidomethyl)naphthalene, have been explored for their applications in supramolecular chemistry, sensors, and molecular switching devices. They are also utilized in catalysis through anion-π interactions and in DNA intercalations for medicinal applications. NDIs show promise in fields such as artificial photosynthesis and solar cell technology due to their unique chemical properties (Kobaisi et al., 2016).
Naphthalene Derivatives with Group 13 Elements
Research on naphthalene derivatives substituted with Group 13 elements has shown that these compounds, including those similar to 1-(Azidomethyl)naphthalene, can act as bidendate Lewis acidic hosts. They are of interest for the development of materials with potential applications in non-linear optics and as scaffolds for radical formation (Hoefelmeyer et al., 2002).
Material and Supramolecular Science Applications
The chemistry of NDIs, including variants of 1-(Azidomethyl)naphthalene, is significant in material and supramolecular science. Their applications in conducting thin films, molecular sensors, energy, and electron transfer systems are notable. They are also involved in host-guest chemistry, including applications in foldamers and ligand-gated ion channels (Bhosale et al., 2008).
Photophysical Properties and Applications
The study of core-substituted naphthalene diimides, a category that includes 1-(Azidomethyl)naphthalene, has revealed their promising photophysical properties. These properties make them suitable for applications in fields like artificial photosynthesis (Bhosale et al., 2008).
Electronic and Spectroscopic Properties
Naphthalene diimides exhibit unique electronic and spectroscopic properties, making them suitable for use in molecular devices. Their spectroscopic output changes dramatically upon electronic input, suggesting potential applications in molecular device manufacture (Andric et al., 2004).
Future Directions
1-(Azidomethyl)naphthalene shows potential for various applications in fields such as photochemistry, biocompatible materials, and biomedical research. With further improvements and research, this compound could contribute to the development of sophisticated detection systems and other industrial applications .
properties
IUPAC Name |
1-(azidomethyl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-14-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTNGIJJDQMLQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483014 | |
Record name | 1-(azidomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)naphthalene | |
CAS RN |
55210-79-2 | |
Record name | 1-(azidomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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